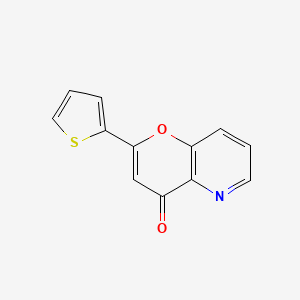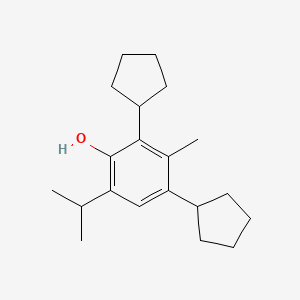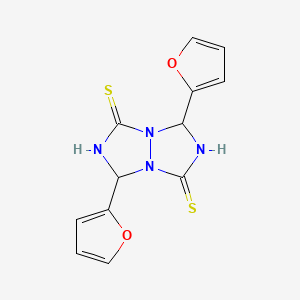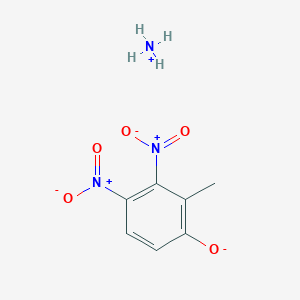
Phenol, 2-methyl-, dinitro deriv., ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-methyl-, dinitro deriv., ammonium salt is a chemical compound with the molecular formula C7H6N2O5.H3N. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phenol group substituted with a methyl group and two nitro groups, along with an ammonium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methyl-, dinitro deriv., ammonium salt typically involves the nitration of 2-methylphenol (o-cresol) followed by the formation of the ammonium salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
-
Nitration of 2-methylphenol
Reagents: Concentrated nitric acid (HNO3), concentrated sulfuric acid (H2SO4)
Conditions: Temperature control (0-5°C), slow addition of nitric acid to the reaction mixture
Product: 2-methyl-3,4-dinitrophenol
-
Formation of Ammonium Salt
Reagents: Ammonium hydroxide (NH4OH)
Conditions: Neutralization of the dinitrophenol with ammonium hydroxide
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methyl-, dinitro deriv., ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: Acidic or basic medium, controlled temperature
-
Reduction
Reagents: Hydrogen gas (H2) with a catalyst (e.g., palladium on carbon), sodium borohydride (NaBH4)
Conditions: Ambient temperature and pressure for catalytic hydrogenation, mild heating for chemical reduction
-
Substitution
Reagents: Halogens (e.g., chlorine, bromine), nitrating agents
Conditions: Controlled temperature, presence of a catalyst or promoter
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols, nitrophenols
Scientific Research Applications
Phenol, 2-methyl-, dinitro deriv., ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of explosives, pesticides, and herbicides due to its reactive nitro groups.
Mechanism of Action
The mechanism of action of Phenol, 2-methyl-, dinitro deriv., ammonium salt involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound’s phenolic group can also interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Phenol, 2-methyl-, dinitro deriv., ammonium salt can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Known for its use as a pesticide and herbicide, as well as its role in biochemical research.
2,4-Dinitro-o-cresol: Used in agriculture as a herbicide and in the synthesis of dyes.
2,6-Dinitrophenol: Employed in the production of explosives and as a chemical intermediate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ammonium salt. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
29595-25-3 |
|---|---|
Molecular Formula |
C7H9N3O5 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
azanium;2-methyl-3,4-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.H3N/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14;/h2-3,10H,1H3;1H3 |
InChI Key |
SKOHULULTFGDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


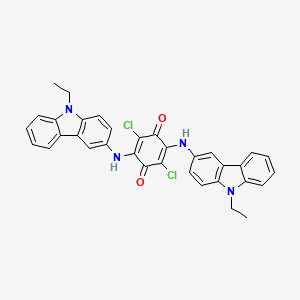
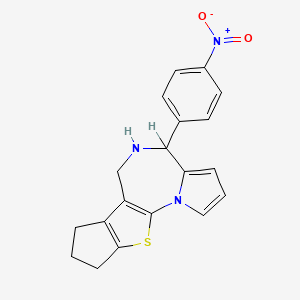
![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)
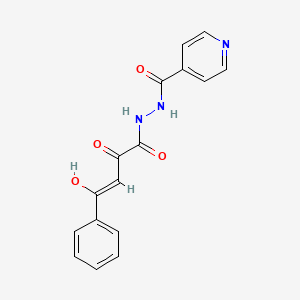
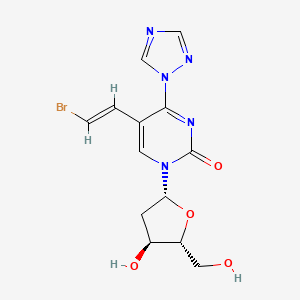

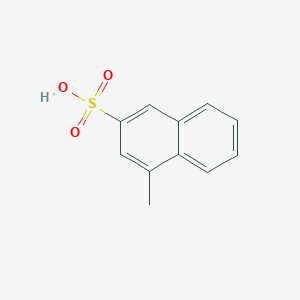
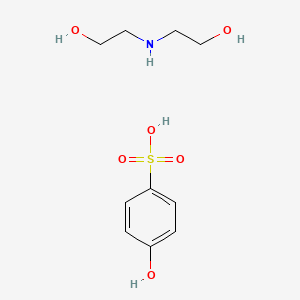


![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)
